Engasertib

Description

VAD-044 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

CAS No. |

1313439-71-2 |

|---|---|

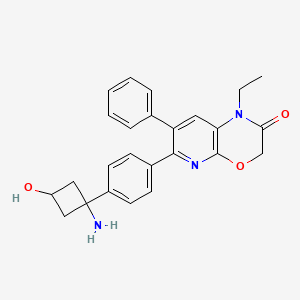

Molecular Formula |

C25H25N3O3 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

6-[4-(1-amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one |

InChI |

InChI=1S/C25H25N3O3/c1-2-28-21-12-20(16-6-4-3-5-7-16)23(27-24(21)31-15-22(28)30)17-8-10-18(11-9-17)25(26)13-19(29)14-25/h3-12,19,29H,2,13-15,26H2,1H3 |

InChI Key |

BPHCAPAOSHZYJY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)COC2=C1C=C(C(=N2)C3=CC=C(C=C3)C4(CC(C4)O)N)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Engasertib's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Engasertib (ALM301) is a potent and orally bioavailable, allosteric inhibitor with high selectivity for the serine/threonine kinases AKT1 and AKT2. By binding to a unique pocket at the interface of the pleckstrin homology (PH) and kinase domains, this compound stabilizes the inactive "PH-in" conformation of AKT. This prevents its translocation to the cell membrane, a critical step for its activation, thereby inhibiting the downstream signaling cascade that is crucial for cell survival, proliferation, and growth. This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Allosteric Inhibition of AKT1/2

This compound distinguishes itself from many other AKT inhibitors through its allosteric mechanism of action. Unlike ATP-competitive inhibitors that target the active site of the kinase, this compound binds to an allosteric pocket, which is a site distinct from the active site. This binding event locks AKT in an inactive conformation, preventing the conformational changes necessary for its activation.[1][2]

This allosteric inhibition has two key consequences:

-

Prevention of Membrane Translocation: The stabilization of the "PH-in" conformation sequesters AKT in the cytoplasm, preventing its recruitment to the cell membrane by phosphoinositide 3-kinase (PI3K) products, a prerequisite for its activation.

-

Inhibition of Phosphorylation: By preventing membrane localization, this compound effectively blocks the subsequent phosphorylation of AKT at threonine 308 (T308) by PDK1 and serine 473 (S473) by mTORC2, which are essential for its full activation.[2]

This mode of action avoids the paradoxical hyperphosphorylation of AKT that is often observed with ATP-competitive inhibitors.[2]

Quantitative Data

Kinase Inhibitory Potency and Selectivity

This compound demonstrates potent and selective inhibition of AKT1 and AKT2 over AKT3. The inhibitory activity is summarized in the table below. Furthermore, profiling against a large panel of kinases has demonstrated high selectivity for AKT1/2.[1][2]

| Target | IC50 (µM) |

| AKT1 | 0.13[3] |

| AKT2 | 0.09[3] |

| AKT3 | 2.75[3] |

| p38α | >10[2] |

| PDK1 | >10[2] |

Table 1: In vitro inhibitory potency of this compound against AKT isoforms and key off-target kinases.

In a broad kinase panel screen of over 450 kinases, this compound, at a concentration of 10 µM, showed more than 70% inhibition of only two other kinases, p38α (84% inhibition) and PDK1 (77% inhibition).[2] Follow-up IC50 determination confirmed these to be greater than 10 µM.[2]

Anti-proliferative Activity in Cancer Cell Lines

This compound effectively inhibits the proliferation of various cancer cell lines, with particular sensitivity observed in lines harboring mutations in the PI3K/AKT pathway, such as PIK3CA-mutant MCF-7 breast cancer cells.[1][3]

| Cell Line | Cancer Type | Key Mutations | IC50 (µM) |

| MCF-7 | Breast Cancer | PIK3CA | 2.25[1][3] |

Table 2: Anti-proliferative activity of this compound in a representative cancer cell line.

Signaling Pathways

This compound's inhibition of AKT1/2 leads to the modulation of several critical downstream signaling pathways that regulate cell fate.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound's inhibition of AKT directly impacts this pathway.

Downstream of AKT, this compound's effects propagate through several key effectors:

-

Glycogen Synthase Kinase 3β (GSK-3β): AKT normally phosphorylates and inactivates GSK-3β. Inhibition of AKT by this compound leads to the activation of GSK-3β, which can result in the suppression of cell proliferation.[3][4]

-

Mammalian Target of Rapamycin Complex 1 (mTORC1): AKT activates mTORC1, a master regulator of protein synthesis and cell growth. This compound treatment is expected to lead to the downregulation of mTORC1 activity.

-

Forkhead Box O1 (FOXO1): AKT-mediated phosphorylation of FOXO1 leads to its exclusion from the nucleus and inactivation. By inhibiting AKT, this compound can promote the nuclear localization and activation of FOXO1, a transcription factor that can induce apoptosis.

Crosstalk with the RAS/MAPK Pathway

The PI3K/AKT and RAS/MAPK pathways are intricately linked, with significant crosstalk between them. While direct experimental evidence of this compound's effect on the RAS/MAPK pathway is currently limited, the inhibition of a key node like AKT in the PI3K pathway could potentially influence RAS/MAPK signaling. Further research is warranted to elucidate the specific effects of this compound on this interconnected pathway.[5][6]

Experimental Protocols

In Vitro Kinase Assay (Allosteric Inhibition)

This protocol is designed to determine the IC50 value of this compound against full-length AKT isoforms, confirming its allosteric mechanism.

Materials:

-

Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

-

ATP.

-

Fluorescently labeled peptide substrate (e.g., Crosstide).

-

This compound (serial dilutions).

-

Microplate reader capable of detecting fluorescence polarization.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and this compound dilutions.

-

Initiate the reaction by adding a solution of ATP. To confirm the allosteric mechanism, the assay can be run at varying ATP concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Read the fluorescence polarization on a microplate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation. The lack of a shift in IC50 values with increasing ATP concentrations confirms an allosteric, non-ATP-competitive mechanism.[4]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7).

-

Complete cell culture medium.

-

This compound (serial dilutions).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value, representing the concentration of this compound that inhibits cell growth by 50%.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the phosphorylation status of AKT and its downstream targets following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against p-AKT (S473), total AKT, p-GSK-3β (S9), total GSK-3β, p-mTOR, total mTOR, p-FOXO1, total FOXO1, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.[3][4]

Conclusion

This compound's distinct allosteric mechanism of action, leading to the selective inhibition of AKT1 and AKT2, presents a promising therapeutic strategy for cancers with a dysregulated PI3K/AKT/mTOR pathway. The comprehensive data and methodologies provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this novel agent. Further investigation into the interplay with other signaling networks, such as the RAS/MAPK pathway, will continue to refine our understanding of its complete pharmacological profile.

References

- 1. This compound (ALM301) | AKT inhibitor | Probechem Biochemicals [probechem.com]

- 2. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Inhibition of AKT1/2 by Engasertib

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Engasertib (ALM301), a potent and selective, orally active, allosteric inhibitor of AKT1 and AKT2.

Introduction: The PI3K/AKT Signaling Pathway and Therapeutic Intervention

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[1][2] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in this pathway, existing in three highly homologous isoforms: AKT1, AKT2, and AKT3.[3][4] Its activation promotes tumorigenesis through various mechanisms, including anti-apoptotic effects, cell cycle progression, and angiogenesis.[1]

Given its pivotal role, AKT has emerged as a high-priority target for cancer therapy. Small molecule inhibitors of AKT are broadly classified into two main categories: ATP-competitive inhibitors and allosteric inhibitors.[5][6][7] Allosteric inhibitors offer a distinct mechanism, binding to a site remote from the ATP pocket, typically at the interface between the pleckstrin-homology (PH) and kinase domains.[3][7] This mode of action stabilizes an inactive conformation of the kinase, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation.[3][7] This approach can lead to higher selectivity and circumvents feedback mechanisms often seen with ATP-competitive drugs.[7]

This compound (also known as ALM301) is a novel, highly specific allosteric inhibitor with potent activity against AKT1 and AKT2, making it a promising candidate for clinical development.[8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization.

Mechanism of Action: Allosteric Inhibition by this compound

The activation of AKT is a multi-step process. In response to upstream signals, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The PH domain of AKT binds to PIP3, recruiting the kinase to the membrane.[3][10] This translocation facilitates the phosphorylation of AKT at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2, leading to its full activation.[10][11]

Allosteric inhibitors like this compound function by preventing this activation cascade.[7] They bind to an allosteric pocket formed at the interface of the PH and kinase domains, locking the enzyme in an inactive, "PH-in" conformation.[3] This stabilization prevents the conformational changes necessary for membrane localization and subsequent phosphorylation, effectively shutting down downstream signaling.[3][7] The requirement of both the PH and kinase domains for inhibitor binding is a distinguishing feature of this class of inhibitors.[3]

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. | Semantic Scholar [semanticscholar.org]

- 7. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (ALM301) | AKT inhibitor | Probechem Biochemicals [probechem.com]

- 10. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Engasertib: A Technical Overview of its Role in the Inhibition of Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engasertib (formerly NVP-BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has shown significant promise in preclinical and clinical studies for the treatment of various cancers. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell proliferation, growth, survival, and metabolism.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cancer cell proliferation supported by quantitative preclinical data, and detailed protocols for key experimental assays used in its evaluation.

Introduction to this compound and its Target Pathway

This compound is a highly specific inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[4] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of AKT and preventing its phosphorylation and subsequent activation.[5][6] The primary target of this compound is the PI3K/AKT/mTOR pathway, a critical signaling cascade that, when aberrantly activated, drives tumorigenesis.[1][2] Dysregulation of this pathway can occur through various mechanisms, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes fundamental to cancer development.[3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6K and 4E-BP1. AKT also promotes cell survival by inhibiting pro-apoptotic proteins.[2]

References

- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Sustained proliferation in cancer: mechanisms and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Capivasertib? [synapse.patsnap.com]

- 6. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Engasertib: An In-Depth Technical Guide for Cancer Research Professionals

November 7, 2025

Executive Summary

Engasertib (formerly NVP-LXS128, also known as ALM301) is a potent and highly specific, orally active inhibitor of the serine/threonine kinase AKT (Protein Kinase B). This document provides a comprehensive overview of the preclinical data for this compound in the context of oncology. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[1] AKT is a central node in this cascade, and its hyperactivation, through various genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT itself, is a key driver of tumorigenesis and therapeutic resistance.[1] this compound has been developed to specifically target AKT, thereby inhibiting downstream signaling and exerting anti-tumor effects.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of all three AKT isoforms (AKT1, AKT2, and AKT3). By binding to the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of AKT.[2] This blockade of AKT signaling leads to the reduced phosphorylation of numerous downstream effector proteins involved in cell cycle progression and survival. Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of key AKT substrates such as GSK3β and PRAS40.[1][3]

Signaling Pathway

The following diagram illustrates the central role of AKT in the PI3K signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits AKT activation and downstream signaling.

Quantitative In Vitro Data

This compound has demonstrated potent inhibitory activity against AKT isoforms and has shown significant anti-proliferative effects across a range of cancer cell lines.

Table 1: this compound Kinase Inhibition

| Target | IC50 (µM) |

| AKT1 | 0.13 |

| AKT2 | 0.09 |

| AKT3 | 2.75 |

| Data sourced from MedchemExpress.[3] |

Table 2: this compound In Vitro Cell Proliferation Inhibition

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) |

| MCF-7 | Breast Cancer | PIK3CA | 2.25 |

| Data sourced from MedchemExpress.[3] |

Quantitative In Vivo Data

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound as both a monotherapy and in combination with other anti-cancer agents.

Table 3: this compound Monotherapy Tumor Growth Inhibition in Xenograft Models

| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |

| 10 | 23% |

| 30 | 31% |

| 100 | 41% |

| Data sourced from MedchemExpress.[3] |

Table 4: this compound Combination Therapy in Xenograft Models

| This compound Dose (mg/kg, p.o., q.d.) | Combination Agent (Dose, Route, Schedule) | Tumor Regression |

| 3 | Tamoxifen (5 mg/kg, q.d.) | 57% |

| 10 | Tamoxifen (5 mg/kg, q.d.) | 50% |

| Data sourced from MedchemExpress.[3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

A common method to assess the effect of this compound on cancer cell proliferation is the MTT or MTS assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.001-10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

-

Reagent Addition:

-

For MTT assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. The resulting formazan crystals are then dissolved in 100 µL of solubilization solution (e.g., DMSO).

-

For MTS assay: 20 µL of MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

-

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of AKT and its downstream targets.

Protocol:

-

Cell Lysis: Cells treated with this compound or vehicle are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-GSK3β, total GSK3β, and a loading control like β-actin or GAPDH) at the manufacturer's recommended dilutions.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Xenograft models are crucial for evaluating the in vivo anti-tumor activity of this compound.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally (p.o.) daily (q.d.) at specified doses (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle solution. For combination studies, the second agent is administered according to its established protocol.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow: In Vitro IC50 Determination

Caption: Workflow for determining the in vitro IC50 of this compound.

Logical Relationship: Rationale for Combination Therapy

Caption: Rationale for combining this compound with other agents.

Conclusion

The preclinical data for this compound strongly support its continued development as a targeted therapy for cancers with a dysregulated PI3K/AKT/mTOR pathway. Its high specificity for AKT, coupled with demonstrated in vitro and in vivo efficacy, both as a single agent and in combination, highlights its potential to be a valuable addition to the oncologist's armamentarium. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential across a broader range of malignancies and in various combination regimens. This technical guide provides a solid foundation of the existing preclinical knowledge on this compound for the scientific community.

References

- 1. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Engasertib (ALM301) In Vitro Assay Protocols: A Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engasertib (also known as ALM301) is a potent and selective, orally active, allosteric inhibitor of AKT1 and AKT2 kinases.[1][2] The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[2][3] this compound binds to an allosteric pocket formed by the PH and catalytic domains of AKT, leading to the inhibition of its kinase activity.[2] This application note provides detailed protocols for key in vitro assays to characterize the activity of this compound, including biochemical kinase inhibition assays, cell-based assessment of AKT pathway modulation, and cell viability assays.

Mechanism of Action

This compound selectively inhibits AKT1 and AKT2 isoforms, with significantly less activity against AKT3. This inhibition prevents the phosphorylation of downstream AKT substrates, such as Glycogen Synthase Kinase 3 Beta (GSK3β), thereby modulating critical cellular processes and leading to the suppression of tumor cell proliferation and growth.[2]

Data Summary

Biochemical Potency of this compound (ALM301)

| Target | IC50 (µM) | Assay Type | Reference |

| AKT1 | 0.13 | Biochemical Kinase Assay | |

| AKT2 | 0.09 | Biochemical Kinase Assay | |

| AKT3 | 2.75 | Biochemical Kinase Assay |

Cellular Activity of this compound (ALM301)

| Cell Line | IC50 (µM) | Assay Type | Notes | Reference |

| MCF-7 | 2.25 | Cell Proliferation Assay | PI3KCA-mutant breast cancer cell line | [1] |

Signaling Pathway and Experimental Workflow

Caption: this compound's mechanism of action in the PI3K/AKT pathway.

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Biochemical AKT Kinase Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from established fluorescence polarization (FP) kinase assay principles and is suitable for determining the IC50 of this compound against purified AKT isoforms.[4]

Materials:

-

Purified, full-length active AKT1, AKT2, and AKT3 enzymes

-

Fluorescently labeled peptide substrate (e.g., FAM-Crosstide)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

ATP solution

-

This compound (ALM301)

-

384-well, low-volume, black plates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations (e.g., 10 µM to 0.001 µM).

-

Assay Plate Setup: To each well of a 384-well plate, add 5 µL of the diluted this compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Enzyme Addition: Add 5 µL of AKT enzyme solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" controls. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing the fluorescent peptide and ATP at their Km concentrations) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination & Detection: Stop the reaction by adding a stop/detection reagent (e.g., a solution containing EDTA and a phosphospecific antibody or IMAP beads).[4]

-

Signal Reading: Incubate as required by the detection reagent manufacturer, then read the plate on a fluorescence polarization reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Phospho-AKT and Phospho-GSK3β

This protocol allows for the qualitative and semi-quantitative assessment of this compound's effect on the AKT signaling pathway in a cellular context.[5]

Materials:

-

MCF-7 cells (or other relevant cancer cell lines)

-

Cell culture medium and supplements

-

This compound (ALM301)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 1, 6, 24, or 48 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total proteins and the loading control.

-

Analysis: Densitometrically quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6] This assay can be used to determine the IC50 of this compound in cancer cell lines.

Materials:

-

MCF-7 cells (or other cancer cell lines)

-

96-well cell culture plates

-

Cell culture medium

-

This compound (ALM301)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow the cells to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh medium. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound (ALM301). These assays are fundamental for understanding its biochemical potency, its mechanism of action within cellular signaling pathways, and its anti-proliferative effects on cancer cells. Consistent application of these methods will enable researchers to generate reliable and reproducible data, facilitating further preclinical and clinical development of this promising AKT inhibitor.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Development of a fluorescence polarization AKT serine/threonine kinase assay using an immobilized metal ion affinity-based technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Engasertib Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engasertib (formerly ALM301) is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to increased cell proliferation, survival, and resistance to therapy.[2][3] this compound has demonstrated preclinical anti-tumor activity by inhibiting AKT phosphorylation and modulating downstream signaling, leading to the suppression of cancer cell growth.[1][4] These application notes provide a summary of this compound's activity and detailed protocols for its use in treating cancer cell lines.

Mechanism of Action

This compound selectively inhibits the activity of AKT1 and AKT2 isoforms, with a lower potency against AKT3.[4][5] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[2][3] Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a variety of downstream substrates, promoting cell growth and survival while inhibiting apoptosis.[3] By inhibiting AKT, this compound effectively blocks these downstream effects, making it a promising therapeutic agent for cancers with an overactive PI3K/AKT/mTOR pathway.

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound.

| Target/Cell Line | IC50 (µM) | Notes |

| Enzymatic Assay | ||

| AKT1 | 0.125 - 0.13 | [1][4] |

| AKT2 | 0.095 | [1][4] |

| AKT3 | 2.75 | [4][5] |

| Cell-Based Assay | ||

| MCF-7 (Breast Cancer) | 2.25 | PIK3CA mutant cell line.[1][4] |

It is recommended that researchers determine the IC50 of this compound in their specific cancer cell lines of interest to establish optimal working concentrations for subsequent experiments.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. It is crucial to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 72 hours at 37°C.[4]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

Visually confirm the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Western Blot Analysis for AKT Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of AKT and its downstream targets.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 1, 6, 24, 48 hours).[4] Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Four populations of cells can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K/AKT pathway in cancer. The protocols provided here offer a framework for characterizing the effects of this compound on cancer cell lines. Researchers are encouraged to optimize these protocols for their specific experimental systems to obtain robust and reproducible data. The ability of this compound to inhibit cell proliferation and induce apoptosis highlights its potential as an anti-cancer agent, warranting further investigation in preclinical and clinical settings.

References

Application Notes and Protocols: Detection of pAKT (Ser473) Inhibition by Engasertib using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Engasertib (ALM301) is a potent and selective allosteric inhibitor of AKT1 and AKT2.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many cancers, making AKT a key target for therapeutic intervention.[2][5] this compound inhibits the phosphorylation of AKT, thereby blocking downstream signaling.[1] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of AKT at serine 473 (pAKT Ser473) in cancer cells following treatment with this compound.

Signaling Pathway Overview

The PI3K/AKT pathway is activated by various growth factors and cytokines.[3] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[5][6] Full activation of AKT requires phosphorylation at both sites.[4] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[2][5] this compound, as an allosteric inhibitor, prevents the conformational changes necessary for AKT phosphorylation and activation.

Experimental Protocol

This protocol is optimized for assessing pAKT levels in a human cancer cell line, such as MCF-7 (breast cancer), known to have a constitutively active PI3K/AKT pathway.

Materials and Reagents

-

Cell Line: MCF-7 or other relevant cancer cell line

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7] It is crucial to include phosphatase inhibitors to prevent dephosphorylation of target proteins during sample preparation.[8][9]

-

Protein Assay Reagent: BCA or Bradford assay kit

-

SDS-PAGE Gels: 4-12% Bis-Tris gels

-

Transfer Buffer: Standard Tris-Glycine transfer buffer

-

Membranes: PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Milk should be avoided as a blocking agent due to the presence of phosphoprotein casein, which can increase background.[10]

-

Primary Antibodies:

-

Rabbit anti-phospho-AKT (Ser473) antibody

-

Rabbit anti-total AKT antibody

-

Mouse anti-GAPDH or β-actin antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL substrate

-

Imaging System: Chemiluminescence detection system

Experimental Workflow

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time, such as 24 hours.[11][12] The optimal treatment time may vary and should be determined empirically; time-course experiments are recommended.[7][13]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.[14]

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Scrape the cells and collect the lysate. Keep samples on ice to minimize phosphatase activity.[7]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11][14]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Reprobing:

-

To normalize the pAKT signal, the membrane should be stripped and reprobed for total AKT and a loading control like GAPDH or β-actin.

-

Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the primary antibody for total AKT.

-

Repeat the secondary antibody and detection steps.

-

Repeat the stripping and reprobing process for the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for pAKT, total AKT, and the loading control using densitometry software.

-

Normalize the pAKT signal to the total AKT signal for each condition to determine the relative level of AKT phosphorylation.

-

Data Presentation

The following table presents illustrative data demonstrating the dose-dependent effect of this compound on pAKT (Ser473) levels in MCF-7 cells after 24 hours of treatment.

| This compound (µM) | pAKT (Ser473) Intensity | Total AKT Intensity | Loading Control (GAPDH) Intensity | Normalized pAKT/Total AKT Ratio | % Inhibition of pAKT |

| 0 (Vehicle) | 1.00 | 1.02 | 1.00 | 0.98 | 0% |

| 0.1 | 0.72 | 1.01 | 0.99 | 0.71 | 27.5% |

| 1 | 0.35 | 0.99 | 1.01 | 0.35 | 64.3% |

| 10 | 0.08 | 1.03 | 1.00 | 0.08 | 91.8% |

Note: Data are representative and normalized to the vehicle control.

Troubleshooting

-

Weak or No Signal: Ensure the use of fresh phosphatase inhibitors during lysis.[8] Verify that the primary antibody is specific for the phosphorylated epitope.[7] Consider using a more sensitive ECL substrate.

-

High Background: Use BSA instead of milk for blocking.[10] Ensure adequate washing steps. Optimize primary and secondary antibody concentrations.

-

Inconsistent Results: Ensure equal protein loading by carefully quantifying protein concentrations and using a reliable loading control. Maintain consistent incubation times and temperatures.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of pAKT (Ser473) in response to this compound treatment. Adherence to this protocol, particularly the inclusion of phosphatase inhibitors and the use of appropriate blocking agents, will enable researchers to reliably assess the inhibitory activity of this compound on the PI3K/AKT signaling pathway. This assay is a fundamental tool for characterizing the mechanism of action of AKT inhibitors in preclinical drug development.

References

- 1. This compound (ALM301) | AKT inhibitor | Probechem Biochemicals [probechem.com]

- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols for Cell Viability Assays with Engasertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engasertib (also known as ALM301) is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Alamar Blue assays.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The Alamar Blue assay utilizes the reduction of resazurin, a blue and non-fluorescent compound, to the pink and highly fluorescent resorufin by viable cells. Both assays provide a quantitative measure of cell viability and are amenable to high-throughput screening.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of AKT1 and AKT2. In the PI3K/AKT pathway, upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), activate phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and its upstream activator PDK1. This co-localization at the plasma membrane leads to the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. This compound, by inhibiting AKT, blocks these downstream signaling events, leading to a reduction in cell viability.

Figure 1. PI3K/AKT Signaling Pathway and Mechanism of this compound Inhibition.

Data Presentation

The following tables summarize the inhibitory activity of this compound against AKT isoforms and its effect on the viability of a cancer cell line.

Table 1: Inhibitory Activity of this compound against AKT Isoforms

| Target | IC50 (µM) |

| AKT1 | 0.13 |

| AKT2 | 0.09 |

| AKT3 | 2.75 |

| Data from MedchemExpress.[2] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| MCF-7 | Breast Cancer | Not Specified | 2.25 |

| Data from ProbeChem.[1] |

Experimental Protocols

The following are detailed protocols for performing MTT and Alamar Blue cell viability assays with this compound.

Experimental Workflow

Figure 2. General workflow for cell viability assays with this compound.

MTT Assay Protocol

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution to each well.[3]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Alamar Blue Assay Protocol

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well black-walled, clear-bottom tissue culture plates

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Alamar Blue reagent

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm)

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay, using black-walled plates to minimize background fluorescence.

-

-

This compound Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Alamar Blue Addition and Incubation:

-

Data Acquisition:

Data Analysis

For both assays, cell viability is typically expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The MTT and Alamar Blue assays are robust and reliable methods for determining the effect of this compound on the viability of cancer cells. These protocols provide a framework for researchers to assess the in vitro efficacy of this promising AKT inhibitor and to further investigate its potential as a cancer therapeutic. Careful optimization of cell seeding density and incubation times is recommended for each specific cell line to ensure accurate and reproducible results.

References

- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 2. allevi3d.com [allevi3d.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

How to prepare Engasertib stock solution for experiments

Application Notes and Protocols: Engasertib

Topic: Preparation of this compound Stock Solution for Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as ALM301) is a potent and selective, orally active, allosteric inhibitor of AKT1 and AKT2 kinases.[1][2][3] It demonstrates efficacy by inhibiting AKT phosphorylation, thereby modulating downstream signaling pathways crucial for cell proliferation and survival.[1] Due to its role in the PI3K/AKT/mTOR pathway, a frequently dysregulated cascade in cancer, this compound is a valuable tool for oncology research.[4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.

Physicochemical and Quantitative Data

The following table summarizes the key properties of this compound.

| Property | Value | Citation(s) |

| Synonyms | ALM301, VAD044 | [3][5] |

| CAS Number | 1313439-71-2 | [1][5] |

| Molecular Formula | C₂₅H₂₅N₃O₃ | [1][5] |

| Molecular Weight | 415.48 g/mol | [1][6] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility (in DMSO) | ≥ 50 mg/mL (approx. 120.34 mM) | [1] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1] |

| Storage (in Solvent) | 6 months at -80°C; 1 month at -20°C | [1] |

This compound Signaling Pathway

This compound targets the AKT kinases, central nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which recruits AKT to the cell membrane for its activation.[4][7] this compound allosterically inhibits AKT1/2, preventing the phosphorylation of its downstream targets and thereby blocking signals that promote cell growth, proliferation, and survival.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for most cell culture-based assays.

Materials:

-

This compound powder (CAS: 1313439-71-2)

-

Anhydrous/spectroscopic grade DMSO (newly opened recommended)[1]

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Determine Required Mass: Calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Volume (mL) × 10 (mM) × Molecular Weight (415.48 g/mol ) / 1000

-

Example for 1 mL: Mass = 1 mL × 10 mM × 415.48 / 1000 = 4.155 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

-

Solubilization: Add the corresponding volume of high-quality DMSO to the vial. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly. If the powder does not dissolve completely, use an ultrasonic water bath to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage:

Working Dilutions: For cell-based assays, the 10 mM DMSO stock solution should be serially diluted in sterile cell culture medium to the final desired experimental concentrations (e.g., 0.001-10 µM).[1] Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: Preparation of this compound Formulation for In Vivo Use

For animal studies, this compound needs to be formulated in a vehicle suitable for oral administration. Below are two common protocols. The final concentration should be prepared such that the desired dose (e.g., 3-100 mg/kg) can be administered in a reasonable volume.[1]

Option A: PEG300/Tween-80 Formulation [1]

Vehicle Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Procedure:

-

Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the PEG300 and mix thoroughly.

-

Add the Tween-80 and mix until the solution is homogeneous.

-

Finally, add the saline to reach the final volume and mix well.

-

Example for 1 mL of a 2.5 mg/mL solution: Add 100 µL of a 25 mg/mL this compound/DMSO stock to 400 µL of PEG300. Mix. Add 50 µL of Tween-80. Mix. Add 450 µL of saline. The final solution will have a solubility of at least 2.5 mg/mL.[1]

-

Option B: Corn Oil Formulation [1]

Vehicle Composition:

-

10% DMSO

-

90% Corn Oil

Procedure:

-

Dissolve the required amount of this compound in DMSO first.

-

Add the corn oil to the DMSO solution.

-

Vortex or sonicate until a clear, uniform suspension or solution is achieved. The solubility in this vehicle is at least 2.5 mg/mL.[1]

Important Considerations for In Vivo Formulations:

-

Always prepare fresh on the day of dosing.

-

The stability of these formulations for long-term storage is not well-characterized.

-

Administer via the appropriate route as specified in the experimental design (e.g., oral gavage).[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (ALM301) | AKT inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C25H25N3O3 | CID 68299673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 1313439-71-2 | MCE [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

Engasertib: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engasertib (also known as ALM301) is a potent and highly specific, orally active inhibitor of AKT1 and AKT2 kinases.[1][2] It plays a crucial role in cell signaling pathways related to proliferation, survival, and metabolism. This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) and cell culture media, as well as its mechanism of action.

Solubility Data

| Solvent | Solubility | Molar Concentration | Method |

| DMSO | 125 mg/mL | 279.06 mM | Ultrasonic and warming and heat to 60°C |

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its biological effects by inhibiting the phosphorylation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, leading to uncontrolled cell growth and survival. By blocking AKT, this compound effectively modulates downstream signaling, inhibiting cell proliferation and promoting apoptosis in sensitive cancer cell lines.[2][3]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound: The molecular weight of this compound is approximately 415.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.155 mg of this compound.

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.155 mg of this compound.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.

Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum)

-

Sterile tubes for dilution

Procedure:

-

Determine the final concentration: Decide on the final concentration of this compound to be used in your experiment. In vitro studies have shown this compound to be effective in the range of 0.001 µM to 10 µM.

-

Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Example Dilution for a 10 µM working solution:

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium. This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

-

-

Vortex: Gently vortex the working solution to ensure it is well-mixed before adding it to your cell cultures.

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating adherent cells with this compound.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)

-

This compound working solutions

-

Vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

-

Treatment: The next day, remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Return the plates to the incubator and incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, perform the desired downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or protein analysis (e.g., Western blotting for p-AKT levels).

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: A Preclinical Study Protocol for the Combination of Engasertib and Tamoxifen in ER-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a preclinical study evaluating the synergistic effects of Engasertib (an AKT inhibitor) and Tamoxifen in Estrogen Receptor-positive (ER+) breast cancer models, particularly those exhibiting resistance to Tamoxifen.

Introduction

Tamoxifen is a cornerstone of endocrine therapy for ER+ breast cancer.[1][2][3] However, a significant number of patients develop resistance, often driven by the activation of alternative signaling pathways, most notably the PI3K/AKT/mTOR pathway.[4][5][6] this compound is a potent and selective inhibitor of AKT1 and AKT2, key nodes in this survival pathway.[7][8] The combination of this compound and Tamoxifen presents a rational therapeutic strategy to overcome Tamoxifen resistance and enhance treatment efficacy. This protocol outlines the preclinical evaluation of this combination therapy.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (AKT1) | 0.13 µM | N/A | [7] |

| IC50 (AKT2) | 0.09 µM | N/A | [7] |

| IC50 (AKT3) | 2.75 µM | N/A | [7] |

| EC50 (AKT phosphorylation inhibition) | 0.47 µM | MCF-7 | [7] |

| IC50 (Proliferation) | 2.25 µM | MCF-7 | [8] |

Table 2: Preclinical In Vivo Efficacy of this compound and Tamoxifen Combination

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) / Regression | Animal Model | Reference |

| This compound | 10 mg/kg | 23% TGI | A549 lung cancer xenograft | [7] |

| This compound | 30 mg/kg | 31% TGI | A549 lung cancer xenograft | [7] |

| This compound | 100 mg/kg | 41% TGI | A549 lung cancer xenograft | [7] |

| This compound + Tamoxifen | 3 mg/kg this compound + 5 mg/kg Tamoxifen | 57% Regression | Not Specified | [7] |

| This compound + Tamoxifen | 10 mg/kg this compound + 5 mg/kg Tamoxifen | 50% Regression | Not Specified | [7] |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines:

-

MCF-7 (ER+, Tamoxifen-sensitive)

-

MCF-7/HT (Hydroxytamoxifen-resistant MCF-7)[9]

-

T47D (ER+, Tamoxifen-sensitive)

-

-

Culture Medium:

-

RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

-

-

Reagents:

-

This compound (dissolved in DMSO)

-

4-Hydroxytamoxifen (4-OHT) (active metabolite of Tamoxifen, dissolved in ethanol)

-

In Vitro Proliferation Assay

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well.

-

Treatment: After 24 hours, treat cells with a dose-response matrix of this compound and 4-OHT.

-

Incubation: Incubate for 72 hours.

-

Viability Assessment: Measure cell viability using a resazurin-based assay.

-

Data Analysis: Calculate IC50 values and Combination Index (CI) using CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

-